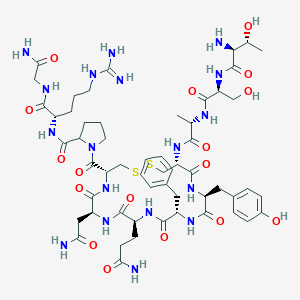
Ethyl benzoylacetate
Overview
Description
Ethyl benzoylacetate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is an ester formed from benzoylacetic acid and ethanol. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and an intermediate in organic synthesis .
Mechanism of Action
Ethyl benzoylacetate is a chemical compound with the molecular formula C11H12O3 . It is an ester and has a variety of applications in organic synthesis. This article will explore the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
This compound undergoes microbial reduction by bakers’ yeast (Saccharomyces cerevisiae), Beauveria sulfurescens, or Geotrichum candidum to afford ethyl (S)-3-hydroxy-3-phenylpropionate . It also undergoes Claisen condensation reaction with malononitrile to afford 2-cyano-5-phenyl-3,5-dioxopentanonitrile .
Biochemical Pathways
Its involvement in the claisen condensation reaction suggests that it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
Its solubility properties indicate that it is miscible with alcohol and diethyl ether, but insoluble in water . This could potentially affect its bioavailability and distribution in biological systems.
Result of Action
The result of this compound’s action is the production of various organic compounds through reactions such as microbial reduction and Claisen condensation . The specific molecular and cellular effects would depend on the particular compounds produced and their subsequent interactions within the system.
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in alcohol or diethyl ether environments compared to aqueous environments . Additionally, factors such as temperature and pH could potentially affect the rate and efficiency of the reactions it is involved in.
Biochemical Analysis
Biochemical Properties
Ethyl benzoylacetate is known to undergo microbial reduction by bakers’ yeast (Saccharomyces cerevisiae), Beauveria sulfurescens, or Geotrichum candidum to afford ethyl (S)-3-hydroxy-3-phenylpropionate . This interaction suggests that this compound can interact with certain enzymes and proteins within these organisms, leading to biochemical transformations.
Cellular Effects
While specific cellular effects of this compound are not extensively documented, it has been shown to have cytotoxic activity against certain cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by microbial enzymes to form ethyl (S)-3-hydroxy-3-phenylpropionate . This process suggests that this compound can bind to these enzymes, leading to enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound can undergo microbial reduction, suggesting that its effects may change over time depending on the presence and activity of specific microbes .
Metabolic Pathways
This compound is involved in certain metabolic pathways within microbes, where it is reduced to ethyl (S)-3-hydroxy-3-phenylpropionate . This process involves enzymes and cofactors within the organism, and could potentially impact metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl benzoylacetate can be synthesized through several methods:
Condensation of Ethyl Acetoacetate and Benzoyl Chloride: This method involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as sodium ethoxide.
Claisen Condensation: Another method involves the Claisen condensation of ethyl benzoate with ethyl acetate using sodium ethoxide as a base.
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the processes are designed to be cost-effective and efficient .
Chemical Reactions Analysis
Ethyl benzoylacetate undergoes various chemical reactions, including:
Claisen Condensation: It reacts with malononitrile to form 2-cyano-5-phenyl-3,5-dioxopentanonitrile, which can further cyclize and couple with diazonium salts to yield azo derivatives.
Common Reagents and Conditions:
Reduction: Microbial agents like bakers’ yeast.
Claisen Condensation: Malononitrile, diazonium salts.
Major Products:
Reduction: Ethyl (S)-3-hydroxy-3-phenylpropionate.
Claisen Condensation: 2-cyano-5-phenyl-3,5-dioxopentanonitrile and azo derivatives.
Scientific Research Applications
Ethyl benzoylacetate has several applications in scientific research:
Comparison with Similar Compounds
- Ethyl acetoacetate
- Methyl 3-oxo-3-phenylpropanoate
- Ethyl bromoacetate
Properties
IUPAC Name |
ethyl 3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZMYDNDDMXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047094 | |
| Record name | Ethyl benzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pleasant odor; Turns yellow from light and air; [Merck Index] Colorless or yellow liquid; [Alfa Aesar MSDS], Liquid, colourless to light yellow liquid with a brandy-like, woody, cherry, phenolic odour | |
| Record name | Ethyl benzoylacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20774 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl 3-oxo-3-phenylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040268 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl benzoylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/771/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
265.00 to 270.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl 3-oxo-3-phenylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040268 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Ethyl benzoylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/771/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.107-1.120 | |
| Record name | Ethyl benzoylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/771/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94-02-0 | |
| Record name | Ethyl benzoylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl benzoylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL BENZOYLACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL BENZOYLACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, .beta.-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl benzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl benzoylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL BENZOYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CHJ4MKM0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 3-oxo-3-phenylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040268 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 0 °C | |
| Record name | Ethyl 3-oxo-3-phenylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040268 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl benzoylacetate?
A1: this compound has the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound exhibits characteristic spectroscopic features:
- UV-Vis Spectroscopy: The keto form shows an absorption maximum (λmax) at 249 nm with a molar absorptivity (ε) of 1.3 × 104 M−1cm−1. The enolate form has a λmax at 303 nm with an ε of 1.45 × 104 M−1cm−1. []
- IR Spectroscopy: Characteristic absorption bands are observed for the carbonyl groups and other functional groups present in the molecule. [, ]
- NMR Spectroscopy: 1H and 13C NMR spectra provide detailed information about the structure and environment of the hydrogen and carbon atoms in the molecule, respectively. [, , ]
Q3: Is this compound stable under ambient conditions?
A3: While relatively stable, this compound can undergo hydrolysis under acidic or basic conditions. Storage in a cool, dry place, away from light and moisture, is recommended.
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in common organic solvents such as ethanol, toluene, acetonitrile, and dimethylformamide.
Q5: What types of reactions can this compound participate in?
A5: this compound, due to its β-ketoester functionality, can participate in a wide range of reactions, including:
- Claisen Condensation: It readily undergoes Claisen condensation with various electrophiles such as malononitrile. []
- Knoevenagel Condensation: It condenses with aldehydes in the presence of a base. [, , ]
- Biginelli Reaction: It reacts with aldehydes and urea derivatives to synthesize dihydropyrimidinones. []
- Coupling Reactions: It couples with diazonium salts, leading to the formation of azo derivatives. []
- Cyclization Reactions: It serves as a precursor for various heterocycles such as pyridines, pyrimidines, pyrazoles, isoxazoles, and quinolones. [, , , , , , , , , , , , , ]
- Michael Addition: It acts as a Michael acceptor with nucleophiles like thiophenols. []
Q6: What is the role of metal ions in reactions involving this compound?
A6: Metal ions, such as Bi3+ and Ni2+, can act as catalysts, enhancing the reaction rate in reactions like reduction with sodium borohydride. [] Other metal alkoxides like zirconium isopropoxide can react with this compound to form metal complexes. []
Q7: Are there any examples of heterogeneous catalysis with this compound?
A7: Yes, mesoporous molecular sieve MCM-41 [] and nano-ZnO [] have been successfully used as heterogeneous catalysts for synthesizing 3-acyl-coumarins from this compound and ortho-hydroxybenzaldehydes.
Q8: Can this compound undergo photocyclization reactions?
A8: Yes, derivatives of this compound containing thioether [, ], N-benzoyl-N-benzylamino [], and dibenzylamino [] groups undergo photocyclization upon irradiation to yield cyclic compounds like thia lactones and azalactones.
Q9: Have computational methods been employed to study this compound?
A9: While specific details are limited in the provided research, computational methods like molecular docking have been used to study the interactions of this compound derivatives with biological targets such as GlcN-6-P synthase. []
Q10: How do structural modifications of this compound impact its reactivity?
A10: Structural modifications, such as introducing electron-donating or -withdrawing groups on the benzene ring or modifying the ester moiety, can significantly influence the reactivity and properties of this compound. For example, electron-donating groups on the cinnamyl ring can lead to competitive cyclization reactions during thioflavone synthesis. []
Q11: How can the stability of this compound be improved?
A11: The stability of this compound can be enhanced by controlling factors like pH, temperature, and exposure to light and moisture. Appropriate packaging and storage conditions are crucial.
Q12: What are some other notable applications of this compound?
A12: this compound and its derivatives have shown potential in various applications:
- Anticancer agents: Novel dihydroquinolone dimers synthesized from this compound and N-alkylanilines have shown potential as anticancer drug candidates. []
- Molluscicidal agents: Pyridine, pyrido[3,2-c]pyridazine, and pyrido[3,2-c]pyridazino[2′,3′‐a]quinazoline derivatives synthesized from this compound have demonstrated molluscicidal activity. []
- Photochemical probes: Certain derivatives of this compound have been explored as photochemical probe agents. []
- Chelating agents: Compounds derived from this compound have been investigated for their ability to remove heavy metals like bismuth(III) from industrial wastewater. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)




![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)



![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)
